molecular formula C22H19N3O4S3 B2599438 methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1260928-18-4

methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2599438
CAS No.: 1260928-18-4
M. Wt: 485.59
InChI Key: LQVKBFVUONRAPW-UHFFFAOYSA-N
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Description

Methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core, a thiophenylethyl substituent, a sulfanyl acetamido linker, and a methyl benzoate ester group. The thiophene and pyrimidine moieties are known to enhance binding interactions with biological targets, while the sulfanyl acetamido group may contribute to metabolic stability and solubility .

Properties

IUPAC Name

methyl 4-[[2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S3/c1-29-21(28)14-4-6-15(7-5-14)23-18(26)13-32-22-24-17-9-12-31-19(17)20(27)25(22)10-8-16-3-2-11-30-16/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVKBFVUONRAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps, including the formation of the thiophene ring, the thieno[3,2-d]pyrimidine core, and the final esterification. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its thiophene and thieno[3,2-d]pyrimidine moieties. These interactions can modulate various biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno-Pyrimidinone Derivatives

Compounds with thieno-pyrimidinone cores are frequently studied for their pharmacological properties. For example:

  • Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0) shares the thieno-pyrimidinone scaffold but substitutes the thiophenylethyl group with a chlorophenyl ring and replaces the methyl benzoate with an ethyl acetate ester. This modification reduces lipophilicity (clogP: ~3.2 vs. ~3.8 for the target compound) and may alter target selectivity .
  • 3-Benzyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS 6142-79-6) features a benzylsulfanyl group and cyclopentane-fused core.

Sulfonylurea-Based Methyl Benzoates

Methyl benzoate derivatives in herbicide chemistry, such as metsulfuron methyl ester and ethametsulfuron methyl ester, share the methyl benzoate group but incorporate triazine rings instead of thieno-pyrimidinones. These compounds act as acetolactate synthase (ALS) inhibitors, whereas the target compound’s mechanism likely diverges due to its distinct heterocyclic core .

Structural and Functional Group Impact

Key Substituent Effects

Substituent Role in Target Compound Comparison to Analogs
Thiophenylethyl group Enhances π-π stacking with kinases Replaced by chlorophenyl in 573938-02-0, reducing aromatic interactions
Sulfanyl acetamido linker Improves solubility and flexibility Absent in triazine-based herbicides, limiting conformational adaptability
Methyl benzoate ester Modulates metabolic stability Ethyl ester in 573938-02-0 increases hydrophobicity

Research Findings and Data

Mechanistic Insights

  • The target compound’s thieno-pyrimidinone core mimics adenine in ATP, enabling competitive kinase inhibition.
  • Sulfonylurea herbicides (e.g., metsulfuron) lack this mimicry, explaining their divergent bioactivity .

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